Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
Description
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an ethoxy linkage. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-6-8-16-7-5-9(13)15-4/h5-8H2,1-4H3,(H,12,14) |
InChI Key |
ZSWXQSWRPOZMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino alcohol is then esterified with methyl 3-bromopropanoate in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Produces the free amino compound.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Methyl 3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its specific structure, which includes an ethoxy linkage and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biological Activity
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate, with the CAS number 677028-32-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical applications.
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
This compound is believed to interact with specific biological targets, potentially influencing various cellular pathways. The presence of the Boc group suggests that it may be involved in the modulation of enzymatic activities or serve as a prodrug that releases active amines upon deprotection.
In Vitro Studies
Recent studies have focused on the compound's ability to inhibit certain enzymes and its effects on cancer cell lines. For instance, compounds with similar structures have been shown to inhibit mitotic kinesins, which are critical for proper cell division. This inhibition can lead to the induction of multipolar spindles in cancer cells, resulting in cell death due to improper mitosis .
| Study | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Study A | HSET | 13 | Induces multipolarity in cancer cells |
| Study B | ClpXP | Low micromolar | Reduces activity significantly |
Case Studies
- Inhibition of HSET (KIFC1) : A study reported that related compounds exhibited micromolar inhibition of HSET, a kinesin involved in centrosome clustering in cancer cells. The study demonstrated that treatment with these inhibitors led to increased multipolarity and cell death in centrosome-amplified cancer cells .
- ClpXP Inhibition : Another investigation highlighted the use of similar compounds to inhibit ClpXP, a protease complex in Staphylococcus aureus. These inhibitors showed enhanced stability and selectivity compared to previous candidates, indicating potential therapeutic applications against bacterial infections .
Safety and Toxicology
The compound is classified with several hazard statements indicating potential skin and eye irritation (H315, H319). Proper handling protocols must be followed to mitigate exposure risks during laboratory use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
